sec-O-Glucosylhamaudol

説明

This compound has been reported in Angelica japonica, Ostericum grosseserratum, and other organisms with data available.

Structure

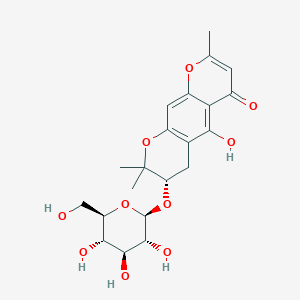

2D Structure

3D Structure

特性

IUPAC Name |

(3S)-5-hydroxy-2,2,8-trimethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydropyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-8-4-10(23)15-12(28-8)6-11-9(16(15)24)5-14(21(2,3)31-11)30-20-19(27)18(26)17(25)13(7-22)29-20/h4,6,13-14,17-20,22,24-27H,5,7H2,1-3H3/t13-,14+,17-,18+,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUPQEXKTXSMKX-JJDILSOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)OC4C(C(C(C(O4)CO)O)O)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C3=C(C=C2O1)OC([C@H](C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80681-44-3 | |

| Record name | sec-O-Glucosylhamaudol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80681-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Unveiling Sec-O-Glucosylhamaudol: A Technical Guide to Its Natural Origins, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sec-O-Glucosylhamaudol, a naturally occurring flavonoid glycoside. The document details its known botanical sources, distribution within the plant kingdom, and presents available quantitative data. Furthermore, it outlines a composite experimental protocol for its extraction and isolation, and visualizes key processes through detailed diagrams.

Natural Sources and Botanical Distribution

This compound has been identified in a select number of plant species, primarily within the Apiaceae (Umbelliferae) and Asteraceae (Compositae) families. The principal documented sources include:

-

Saposhnikovia divaricata (Turcz.) Schischk.: Commonly known as Fang Feng, the roots of this plant are a significant source of this compound.[1] This species is a perennial herb distributed mainly in northern China and is highly valued in traditional Chinese medicine.

-

Peucedanum japonicum Thunb.: This coastal plant, also a member of the Apiaceae family, is another primary source from which this compound has been extracted.[2]

-

Carpesium cernuum L.: Belonging to the Asteraceae family, this species is also a known natural source of the compound.[2]

The distribution of this compound appears to be concentrated in the roots of the identified plant species.

Quantitative Analysis

Quantitative data on the concentration of this compound in its natural sources is limited. However, available studies provide some insights into its prevalence.

| Plant Species | Part of Plant | Method of Analysis | Reported Yield/Content |

| Saposhnikovia divaricata | Roots | Not Specified | 12.8 mg isolated (initial amount not specified) |

| Saposhnikovia divaricata | Roots | TLC and HPLC | This compound should be present; content of prim-O-glucosylcimifugin and 4'-O-beta-D-glucosyl-5-O-methylvisamminol should not be lower than 0.12% respectively.[1] |

| Peucedanum japonicum | Not Specified | HPLC | While other phenolic compounds were quantified, specific data for this compound was not provided in the reviewed study.[3] |

| Carpesium cernuum | Not Specified | Not Specified | Identified as a constituent, but quantitative data is not readily available.[2] |

Experimental Protocols: Extraction and Isolation

The following is a generalized, multi-step protocol for the extraction and isolation of this compound from plant material, based on common phytochemical techniques.

Extraction

-

Plant Material Preparation: Air-dry the roots of the source plant (e.g., Saposhnikovia divaricata) and grind them into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with a suitable solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 72 hours), with periodic agitation. The extraction process should be repeated multiple times (typically three times) to ensure exhaustive extraction.

-

Concentration: Combine the filtrates from all extractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Solvent Partitioning

-

Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to be enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.

Chromatographic Purification

-

Column Chromatography: Subject the enriched fraction (e.g., ethyl acetate fraction) to column chromatography over a stationary phase like silica gel. Elute the column with a gradient solvent system, for example, a mixture of chloroform and methanol with increasing methanol concentration. Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing this compound and subject them to further purification using preparative HPLC. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water and methanol or acetonitrile.

-

High-Speed Countercurrent Chromatography (HSCCC): As an alternative or complementary technique to preparative HPLC, HSCCC can be employed for purification. A suitable two-phase solvent system, such as chloroform-methanol-water, can be used.[1]

Structure Elucidation and Purity Assessment

-

Spectroscopic Analysis: Confirm the structure of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

-

Purity Check: Assess the purity of the final compound using analytical HPLC.

Biological Activity and Signaling Pathways

While this guide focuses on the natural sources and isolation of this compound, it is noteworthy that this compound has been reported to possess anti-inflammatory and analgesic properties. Studies have suggested its involvement in modulating key signaling pathways.

References

isolation and purification of sec-O-Glucosylhamaudol from Saposhnikovia divaricata

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the isolation and purification of sec-O-Glucosylhamaudol, a bioactive chromone, from the roots of Saposhnikovia divaricata (Turcz.) Schischk. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and associated signaling pathways.

Introduction

Saposhnikovia divaricata, a member of the Apiaceae family, is a perennial herb widely used in traditional medicine, particularly in East Asia. Its roots are a rich source of various bioactive compounds, including chromones, coumarins, and polyacetylenes. Among these, this compound has garnered significant interest for its potential therapeutic properties. Research has demonstrated its anti-inflammatory and analgesic activities. Notably, this compound has been shown to suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[1][2][3] This guide details the systematic approach to isolate and purify this promising natural product for further research and development.

Experimental Workflow for Isolation and Purification

The overall process for isolating this compound from Saposhnikovia divaricata involves several key stages, beginning with the preparation of the plant material, followed by extraction, fractionation, and a series of chromatographic purification steps.

References

An In-depth Technical Guide to sec-O-Glucosylhamaudol: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-O-Glucosylhamaudol is a natural chromone glycoside that has garnered significant interest within the scientific community for its diverse pharmacological activities. Primarily isolated from the roots of Saposhnikovia divaricata and Peucedanum japonicum Thunb, this compound has been investigated for its anti-inflammatory, analgesic, and osteogenic properties.[1][2] This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, including detailed experimental protocols and visualization of its implicated signaling pathways.

Physical and Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆O₁₀ | [1] |

| Molecular Weight | 438.43 g/mol | [1] |

| CAS Number | 80681-44-3 | [1] |

| Appearance | White to light yellow solid | [1] |

| Solubility | DMSO: 100 mg/mL (228.09 mM) | [1] |

| In a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline: ≥ 2.5 mg/mL (5.70 mM) | [1] | |

| In a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline): ≥ 2.5 mg/mL (5.70 mM) | [1] | |

| In a vehicle of 10% DMSO and 90% Corn Oil: ≥ 2.5 mg/mL (5.70 mM) | [1] | |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [1] |

Note: Detailed spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) including specific chemical shifts, peak assignments, and fragmentation patterns are not available in the reviewed literature.

Experimental Protocols

Isolation and Purification

A detailed, step-by-step protocol for the isolation and purification of this compound is not extensively described in the available literature. However, it is known to be a major bioactive compound extracted from the roots of Saposhnikovia divaricata. General methods for the isolation of natural products from plant materials typically involve the following workflow:

Biological Assays

This protocol outlines the investigation of the anti-inflammatory effects of this compound.

-

Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

MTT Assay for Cell Viability:

-

Seed cells in a 96-well plate.

-

Treat with varying concentrations of this compound for 24 hours.

-

Add MTT solution (0.5 mg/mL) and incubate for 4 hours.

-

Remove the medium and dissolve formazan crystals in DMSO.

-

Measure absorbance at 490 nm.

-

-

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA:

-

Seed cells in a 24-well plate.

-

Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Quantify TNF-α and IL-6 levels using commercial ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis for NF-κB and MAPK Signaling Proteins:

-

Treat cells with this compound and/or LPS.

-

Lyse the cells and determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and β-actin.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

-

Treat cells as described for the ELISA assay.

-

Isolate total RNA using a suitable kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).

-

References

Unveiling sec-O-Glucosylhamaudol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

sec-O-Glucosylhamaudol, a notable flavonoid compound, has garnered significant attention within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its fundamental properties, mechanism of action, and the experimental protocols utilized in its investigation.

Core Physicochemical Data

The foundational chemical and physical properties of this compound are summarized below, providing essential information for its handling and application in experimental settings.

| Property | Value | Source |

| CAS Number | 80681-44-3 | [1][2][3] |

| Molecular Formula | C₂₁H₂₆O₁₀ | [1][2][4] |

| Molecular Weight | 438.43 g/mol | [1][3] |

| Alternate Name | Hamaudol 3-glucoside | [1] |

Mechanism of Action: A Multi-faceted Approach

This compound exerts its biological effects through the modulation of several key signaling pathways. Its inhibitory actions on inflammatory processes and osteoclastogenesis have been a primary focus of research.

One of the key mechanisms of this compound is its ability to inhibit RANKL-induced osteoclastogenesis. This is achieved by repressing the 5-lipoxygenase (5-LO) and AKT/GSK3β signaling pathways[5]. Furthermore, it has been shown to attenuate osteoclast formation by reducing the induction of crucial transcription factors NFATc1 and c-Fos[5].

In the context of neuropathic pain and inflammation, this compound mitigates inflammatory processes and autophagy by targeting the p38/JNK MAPK signaling pathway[6][7]. It also suppresses the activation of NF-κB and the phosphorylation of MAPKs such as p38, JNK, and ERK1/2, which are induced by lipopolysaccharides (LPS)[8].

Caption: Overview of signaling pathways inhibited by this compound.

Experimental Protocols

The following section details the methodologies employed in the investigation of this compound's biological activities.

In Vivo Models

LPS-Induced Mouse Model of Bone Loss:

-

Animals: Mice are randomly assigned to control and treatment groups (n=10 per group)[5].

-

Treatment: this compound is administered intraperitoneally every other day for 8 days. Lipopolysaccharide (LPS) is injected intraperitoneally 2 hours after the administration of this compound to induce bone loss[5].

-

Analysis: At the end of the treatment period, femurs are collected for micro-computed tomography (CT) and histomorphometric analysis to evaluate bone destruction[5].

Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain Model:

-

Animals: Male Sprague-Dawley rats are used for this model[6][7].

-

Procedure: Neuropathic pain is induced by the segmental ligation of the spinal nerve[9].

-

Treatment: this compound is continuously administered intrathecally via an osmotic pump for 2 weeks[6][7].

-

Assessment: The paw withdrawal threshold (PWT) is measured using von Frey filaments to assess mechanical allodynia[6][9].

References

- 1. selleckchem.com [selleckchem.com]

- 2. SmallMolecules.com | this compound 10mg (10mg) from Adooq | SmallMolecules.com [smallmolecules.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. plantaedb.com [plantaedb.com]

- 5. This compound Inhibits RANKL-Induced Osteoclastogenesis by Repressing 5-LO and AKT/GSK3β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound mitigates inflammatory processes and autophagy via p38/JNK MAPK signaling in a rat neuropathic pain model [pubmed.ncbi.nlm.nih.gov]

- 7. This compound mitigates inflammatory processes and autophagy via p38/JNK MAPK signaling in a rat neuropathic pain model -The Korean Journal of Pain | Korea Science [koreascience.kr]

- 8. This compound suppressed inflammatory reaction induced by LPS in RAW264.7 cells through inhibition of NF-κB and MAPKs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound mitigates inflammatory processes and autophagy via p38/JNK MAPK signaling in a rat neuropathic pain model [epain.org]

Preliminary Biological Screening of sec-O-Glucosylhamaudol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-O-Glucosylhamaudol (SOG), a natural compound isolated from the roots of plants such as Saposhnikovia divaricata and Peucedanum japonicum, has emerged as a molecule of interest in preliminary biological screenings.[1][2] Traditionally, extracts from these plants have been used in herbal medicine to treat a variety of ailments, including pain and inflammation.[3] This technical guide provides a comprehensive overview of the initial biological evaluation of SOG, with a focus on its anti-inflammatory and analgesic properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Anti-inflammatory and Analgesic Activities

Preliminary biological screening has predominantly centered on the anti-inflammatory and analgesic potential of this compound. In vitro and in vivo studies have demonstrated its efficacy in modulating key inflammatory pathways and alleviating pain.

In Vitro Anti-inflammatory Activity

SOG has been shown to possess significant anti-inflammatory properties in cellular models. A key study demonstrated that SOG dose-dependently reduces the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[4] This inhibitory effect on cytokine production is attributed to the suppression of NF-κB activation and the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK1/2.[4]

In Vivo Analgesic and Anti-inflammatory Effects

The analgesic properties of SOG have been evaluated in a rat model of neuropathic pain induced by spinal nerve ligation (SNL).[1][5] Continuous intrathecal administration of SOG was found to alleviate mechanical allodynia, a key symptom of neuropathic pain.[1][5] The study reported that this analgesic effect is linked to the inhibition of the p38/JNK MAPK and NF-κB signaling pathways in the spinal cord, leading to a reduction in pro-inflammatory cytokines and a downregulation of autophagy.[1][5] The analgesic effects of SOG are also thought to involve interactions with opioid receptors.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from the preliminary biological screening of this compound.

| Biological Activity | Model/Assay | Key Parameters | Results | Reference |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Cytokine Production (IL-6, TNF-α) | Dose-dependent reduction | [4] |

| Signaling Pathway Modulation | Inhibition of NF-κB activation and p38, JNK, ERK1/2 phosphorylation | [4] | ||

| Analgesic | Rat neuropathic pain model (Spinal Nerve Ligation) | Mechanical Allodynia (Paw Withdrawal Threshold) | Increased paw withdrawal threshold with SOG treatment | [1][5] |

| In vivo Dosage | Effective at 96 µ g/day and 192 µ g/day (intrathecal) | [1][5] | ||

| Signaling Pathway Modulation | Inhibition of p38/JNK MAPK and NF-κB signaling in the spinal cord | [1][5] |

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

LPS Stimulation: Cells are seeded in appropriate culture plates and pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL and incubating for a designated period (e.g., 24 hours).

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis: To assess the effect on signaling pathways, cell lysates are prepared after treatment. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of p38, JNK, ERK1/2, and NF-κB components (e.g., p65). Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using a chemiluminescence detection system.

In Vivo Neuropathic Pain Model in Rats

-

Animal Model: Neuropathic pain is induced in male Sprague-Dawley rats via spinal nerve ligation (SNL) of the L5 spinal nerve.

-

Intrathecal Catheter Implantation: A polyethylene catheter is implanted into the intrathecal space for continuous drug delivery.

-

Drug Administration: this compound is dissolved in a vehicle (e.g., 70% DMSO) and administered continuously via an osmotic pump connected to the intrathecal catheter at specified doses (e.g., 96 µ g/day and 192 µ g/day ) for a period of time (e.g., 14 days).[1][5]

-

Behavioral Testing: Mechanical allodynia is assessed by measuring the paw withdrawal threshold (PWT) using von Frey filaments at different time points before and after drug administration. An increase in the PWT indicates an analgesic effect.

-

Tissue Analysis: At the end of the experiment, the L5 spinal cord tissue is collected for Western blot analysis to determine the expression levels of proteins involved in the p38/JNK MAPK and NF-κB signaling pathways, as well as markers of autophagy.

Signaling Pathways and Experimental Workflows

Discussion and Future Directions

The preliminary biological screening of this compound has provided compelling evidence for its anti-inflammatory and analgesic properties. The mechanism of action appears to be rooted in the modulation of the p38/JNK MAPK and NF-κB signaling pathways. These findings position SOG as a promising lead compound for the development of novel therapeutics for inflammatory conditions and neuropathic pain.

While the current data are encouraging, further research is warranted to fully elucidate the therapeutic potential of SOG. Future studies should aim to:

-

Determine precise IC50 values for the inhibition of various pro-inflammatory mediators.

-

Investigate the broader biological activity profile of SOG, including its potential antioxidant, cytotoxic, antimicrobial, and antiviral properties. The extracts of the source plants, Saposhnikovia divaricata and Peucedanum japonicum, have been reported to exhibit such activities, suggesting that SOG may also possess a wider range of biological effects.[2][6]

-

Elucidate the specific molecular targets of SOG within the identified signaling pathways.

-

Conduct comprehensive pharmacokinetic and toxicological studies to assess the drug-like properties and safety profile of SOG.

References

- 1. Anti-proliferative and antioxidant activities of Saposhnikovia divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Saposhnikovia divaricata—An Ethnopharmacological, Phytochemical and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Saposhnikovia divaricata-An Ethnopharmacological, Phytochemical and Pharmacological Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Analgesic Potential of sec-O-Glucosylhamaudol: A Technical Overview of Preclinical Evidence in Animal Models

For Immediate Release

This technical guide provides an in-depth analysis of the analgesic properties of sec-O-Glucosylhamaudol (SOG), a natural compound isolated from Peucedanum japonicum Thunb and Saposhnikovia divaricata.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and the elucidated signaling pathways from preclinical animal studies.

Core Findings and Analgesic Efficacy

This compound has demonstrated significant analgesic effects in both neuropathic and postoperative pain models in rats. The primary mechanism of action appears to be multifactorial, involving the modulation of key inflammatory and neurotransmitter signaling pathways.

Quantitative Data Summary

The analgesic efficacy of SOG has been quantified in rodent models, primarily through the assessment of paw withdrawal thresholds (PWT) in response to mechanical stimuli. The data consistently shows a dose-dependent increase in pain thresholds following SOG administration.

Table 1: Analgesic Effects of Intrathecal this compound in a Rat Neuropathic Pain Model (Spinal Nerve Ligation)

| Treatment Group | Dose (per day) | Paw Withdrawal Threshold (g) at Day 14 | Paw Withdrawal Threshold (g) at Day 21 |

| Sham | N/A | > 15g | > 15g |

| Vehicle (70% DMSO) | N/A | ~ 2.5g | ~ 2.5g |

| SOG96 | 96 µg | ~ 8g | ~ 10g |

| SOG192 | 192 µg | ~ 12g | ~ 14g |

| Data synthesized from studies showing a significant increase in PWT in SOG-treated groups compared to the vehicle group (P < 0.001) on days 14 and 21 after spinal nerve ligation.[1][2][3] |

Table 2: Analgesic Effects of Intrathecal this compound in a Rat Postoperative Pain Model

| Treatment Group | Intrathecal Dose | Maximal Possible Effect (%MPE) at 60 min |

| Vehicle (70% DMSO) | N/A | ~ 0% |

| SOG | 10 µg | ~ 20% |

| SOG | 30 µg | ~ 40% |

| SOG | 100 µg | ~ 60% |

| SOG | 300 µg | 85.35% |

| The median effective dose (ED50) for intrathecal SOG in the postoperative pain model was calculated to be 191.3 µg.[4][5][6] |

Elucidated Signaling Pathways

The analgesic and anti-inflammatory effects of this compound are attributed to its modulation of the p38/JNK MAPK and NF-κB signaling pathways.[1][2][7] Additionally, SOG has been shown to interact with the opioid system, specifically the µ-opioid receptor (MOR).[4][5][8]

References

- 1. This compound mitigates inflammatory processes and autophagy via p38/JNK MAPK signaling in a rat neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound mitigates inflammatory processes and autophagy via p38/JNK MAPK signaling in a rat neuropathic pain model [epain.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of this compound on mechanical allodynia in a rat model of postoperative pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of this compound on mechanical allodynia in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound on mechanical allodynia in a rat model of postoperative pain [epain.org]

- 7. This compound mitigates inflammatory processes and autophagy via p38/JNK MAPK signaling in a rat neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Unraveling the Anti-Inflammatory Mechanism of Sec-O-Glucosylhamaudol: A Technical Guide to its Action on the NF-κB Pathway

For Immediate Release

This technical guide provides an in-depth analysis of the molecular mechanism by which sec-O-Glucosylhamaudol (SOG), a natural bioactive compound, exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of inflammation, immunology, and pharmacology.

Core Mechanism of Action

This compound has been demonstrated to suppress inflammatory responses by targeting key components of the NF-κB signaling cascade. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the activation of the NF-κB pathway is a critical step leading to the production of pro-inflammatory cytokines. SOG intervenes in this process by inhibiting the phosphorylation of the p65 subunit of NF-κB and preventing the degradation of its inhibitory protein, IκBα.[1][2][3] This action effectively blocks the translocation of the active p65 subunit to the nucleus, thereby downregulating the transcription of NF-κB target genes responsible for inflammation.[2][3]

The inhibitory effect of SOG on the NF-κB pathway has been observed in various experimental models, including LPS-stimulated RAW 264.7 murine macrophages and in a rat model of neuropathic pain.[1][2][4] In these studies, SOG consistently demonstrated a dose-dependent reduction in the expression of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2]

Quantitative Analysis of NF-κB Pathway Inhibition

The inhibitory effects of this compound on key markers of the NF-κB pathway have been quantified in studies using LPS-stimulated RAW 264.7 macrophages. The data presented below is derived from densitometric analysis of Western blot results, showcasing the dose-dependent efficacy of SOG in mitigating inflammatory signaling.

Table 1: Effect of this compound on p65 Phosphorylation and IκBα Degradation in LPS-Stimulated RAW 264.7 Cells

| Treatment | Concentration (µM) | Relative p-p65/p65 Ratio (Normalized to LPS) | Relative IκBα/β-actin Ratio (Normalized to Control) |

| Control | - | Undetectable | 1.0 |

| LPS (1 µg/mL) | - | 1.0 | ~0.2 |

| SOG + LPS | 25 | Decreased | Increased |

| SOG + LPS | 50 | Markedly Decreased | Markedly Increased |

| SOG + LPS | 100 | Substantially Decreased | Substantially Increased |

Note: The qualitative descriptions are based on the visual interpretation of Western blot data from the cited literature. Precise numerical values were not provided in the source material.

Signaling Pathway Visualization

To visually represent the mechanism of action of this compound on the NF-κB pathway, the following diagrams have been generated using the DOT language for Graphviz.

Figure 1: The NF-κB signaling pathway and the inhibitory point of this compound.

Figure 2: A generalized workflow for investigating the effect of SOG on NF-κB pathway proteins.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature investigating the effects of this compound on the NF-κB pathway.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere overnight. Prior to stimulation, the culture medium is replaced with fresh medium. Cells are pre-treated with varying concentrations of this compound (typically 25, 50, and 100 µM) or vehicle (DMSO) for 1-2 hours. Subsequently, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for the specified duration.

Western Blot Analysis

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Membranes are then incubated overnight at 4°C with primary antibodies specific for phospho-p65, IκBα, and a loading control (e.g., β-actin or GAPDH).

-

Following primary antibody incubation, the membranes are washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software, and the relative protein expression is normalized to the loading control.

Conclusion

This compound demonstrates significant anti-inflammatory potential by directly targeting the NF-κB signaling pathway. Its ability to inhibit p65 phosphorylation and IκBα degradation in a dose-dependent manner highlights its therapeutic promise for inflammatory diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers seeking to further investigate and harness the anti-inflammatory properties of this natural compound.

References

- 1. This compound suppressed inflammatory reaction induced by LPS in RAW264.7 cells through inhibition of NF-κB and MAPKs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound suppressed inflammatory reaction induced by LPS in RAW264.7 cells through inhibition of NF-κB and MAPKs signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Site-Specific Phosphorylation of NF-κB p65 in Retinal Cells in Response to High Glucose and Cytokine Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound Inhibits RANKL-Induced Osteoclastogenesis by Repressing 5-LO and AKT/GSK3β Signaling [frontiersin.org]

The Modulatory Role of Sec-O-Glucosylhamaudol on the MAPK Signaling Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sec-O-Glucosylhamaudol (SOG), a natural compound, has demonstrated significant anti-inflammatory and analgesic properties. Emerging research has identified its mechanism of action to be closely linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This technical guide provides an in-depth analysis of the role of SOG in this critical cellular pathway. It consolidates quantitative data from key studies, presents detailed experimental protocols for replication and further investigation, and visualizes the signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this compound.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are fundamental intracellular cascades that regulate a wide array of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. The MAPK family primarily includes three well-characterized subfamilies: p38 MAPKs, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs). Dysregulation of these pathways is implicated in numerous pathologies, most notably inflammatory diseases and neuropathic pain.

This compound (SOG) is a bioactive compound that has been isolated from medicinal plants such as Saposhnikovia divaricata and Peucedanum japonicum.[1][2] Studies have highlighted its potential as a therapeutic agent due to its anti-inflammatory and analgesic effects.[1][3] The primary mechanism underlying these properties is the targeted inhibition of key components within the MAPK signaling cascade. SOG has been shown to suppress the phosphorylation of p38, JNK, and to a lesser extent, ERK1/2, thereby mitigating downstream inflammatory responses.[3][4] This guide will delve into the quantitative effects of SOG on MAPK signaling and provide the necessary technical details for researchers to build upon these findings.

Quantitative Data on the Effects of SOG on MAPK Signaling

The inhibitory effects of this compound on the MAPK signaling cascade and downstream inflammatory mediators have been quantified in various studies. The following tables summarize the key findings in both in vitro and in vivo models.

Table 1: Effect of SOG on MAPK Phosphorylation in LPS-Stimulated RAW 264.7 Macrophages

| Target Protein | SOG Concentration (µM) | Method | Observed Effect | Reference |

| p-p38 | 25 | Western Blot | Dose-dependent reduction in phosphorylation | [4] |

| 50 | Western Blot | Dose-dependent reduction in phosphorylation | [4] | |

| 100 | Western Blot | Significant reduction in phosphorylation | [4] | |

| p-JNK | 25 | Western Blot | Dose-dependent reduction in phosphorylation | [4] |

| 50 | Western Blot | Dose-dependent reduction in phosphorylation | [4] | |

| 100 | Western Blot | Significant reduction in phosphorylation | [4] | |

| p-ERK1/2 | 25 | Western Blot | Dose-dependent reduction in phosphorylation | [4] |

| 50 | Western Blot | Dose-dependent reduction in phosphorylation | [4] | |

| 100 | Western Blot | Significant reduction in phosphorylation | [4] |

Table 2: Effect of SOG on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Cytokine | SOG Concentration (µM) | Method | Observed Effect | Reference |

| TNF-α (protein) | 25 | ELISA | Dose-dependent reduction in secretion | [4] |

| 50 | ELISA | Dose-dependent reduction in secretion | [4] | |

| 100 | ELISA | Significant reduction in secretion | [4] | |

| IL-6 (protein) | 25 | ELISA | Dose-dependent reduction in secretion | [4] |

| 50 | ELISA | Dose-dependent reduction in secretion | [4] | |

| 100 | ELISA | Significant reduction in secretion | [4] | |

| TNF-α (mRNA) | 25 | RT-qPCR | Dose-dependent reduction in expression | [4] |

| 50 | RT-qPCR | Dose-dependent reduction in expression | [4] | |

| 100 | RT-qPCR | Significant reduction in expression | [4] | |

| IL-6 (mRNA) | 25 | RT-qPCR | Dose-dependent reduction in expression | [4] |

| 50 | RT-qPCR | Dose-dependent reduction in expression | [4] | |

| 100 | RT-qPCR | Significant reduction in expression | [4] |

Table 3: Effect of Intrathecal SOG in a Rat Neuropathic Pain Model

| Target Protein | SOG Dosage | Method | Observed Effect | Reference |

| p-p38 | 96 µ g/day | Western Blot | Marked decrease in expression | [1][5] |

| 192 µ g/day | Western Blot | Marked decrease in expression | [1][5] | |

| p-JNK-I/II | 96 µ g/day | Western Blot | Marked decrease in expression | [1][5] |

| 192 µ g/day | Western Blot | Marked decrease in expression | [1][5] | |

| IL-1β | 96 µ g/day | Western Blot | Marked decrease in expression | [1][5] |

| 192 µ g/day | Western Blot | Marked decrease in expression | [1][5] | |

| TNF-α | 96 µ g/day | Western Blot | Marked decrease in expression | [1][5] |

| 192 µ g/day | Western Blot | Marked decrease in expression | [1][5] |

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the cited literature for investigating the effects of SOG on MAPK signaling.

In Vitro Model: LPS-Stimulated RAW 264.7 Macrophages

3.1.1. Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: For protein analysis, seed 2 x 10^6 cells/well in 6-cm dishes. For RNA analysis, seed 1 x 10^6 cells/well in 6-well plates. Culture overnight.

-

Treatment:

-

Pre-treat cells with varying concentrations of SOG (e.g., 25, 50, 100 µM) for a specified duration (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 500 ng/mL.

-

Incubate for the desired time points (e.g., 6 hours for RNA analysis, 24 hours for protein secretion analysis).

-

3.1.2. Western Blot Analysis for MAPK Phosphorylation

-

Cell Lysis: After treatment, wash cells three times with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total p38, JNK, and ERK1/2 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Perform densitometric analysis of the bands using software such as ImageJ.

3.1.3. RNA Extraction and RT-qPCR for Cytokine mRNA Levels

-

RNA Isolation: After treatment, lyse the cells in TRIzol reagent and extract total RNA according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a reverse transcription kit.

-

Quantitative PCR: Perform real-time PCR using a qPCR system with SYBR Green master mix and specific primers for TNF-α, IL-6, and a reference gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative mRNA expression levels using the 2^-ΔΔCt method.

3.1.4. ELISA for Cytokine Protein Quantification

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

ELISA Procedure: Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.

In Vivo Model: Rat Neuropathic Pain

3.2.1. Animal Model

-

Species: Male Sprague-Dawley rats.

-

Neuropathic Pain Induction: Spinal nerve ligation (SNL) is a commonly used model to induce neuropathic pain.[1]

-

SOG Administration: Administer SOG intrathecally via an osmotic pump at specified dosages (e.g., 96 µ g/day and 192 µ g/day ) for a duration of, for example, 2 weeks.[1] A vehicle control group (e.g., 70% dimethylsulfoxide) should be included.[1]

-

Behavioral Testing: Assess mechanical allodynia using the paw withdrawal threshold (PWT) test at various time points.[1]

3.2.2. Tissue Preparation and Western Blotting

-

Tissue Collection: At the end of the treatment period, euthanize the rats and collect the L5 spinal cord tissue.

-

Protein Extraction: Homogenize the spinal cord tissue in lysis buffer and extract total protein.

-

Western Blotting: Perform Western blot analysis as described in section 3.1.2 to measure the expression levels of p-p38, p-JNK, TNF-α, and IL-1β.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental procedures discussed in this guide.

Caption: SOG inhibits the phosphorylation of p38, JNK, and ERK1/2 in the MAPK cascade.

Caption: Workflow for studying SOG's anti-inflammatory effects in macrophages.

Conclusion

This compound presents a compelling profile as a modulator of the MAPK signaling cascade. The quantitative data clearly indicate a dose-dependent inhibition of p38, JNK, and ERK1/2 phosphorylation, which correlates with a reduction in the production of pro-inflammatory cytokines. The detailed experimental protocols provided herein offer a robust framework for further research into the precise molecular interactions and therapeutic applications of SOG. The continued investigation of SOG's role in MAPK signaling is warranted and holds promise for the development of novel treatments for inflammatory conditions and neuropathic pain.

References

- 1. This compound mitigates inflammatory processes and autophagy via p38/JNK MAPK signaling in a rat neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound mitigates inflammatory processes and autophagy via p38/JNK MAPK signaling in a rat neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound suppressed inflammatory reaction induced by LPS in RAW264.7 cells through inhibition of NF-κB and MAPKs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound suppressed inflammatory reaction induced by LPS in RAW264.7 cells through inhibition of NF-κB and MAPKs signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of Sec-O-Glucosylhamaudol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-O-Glucosylhamaudol is a naturally occurring chromone glycoside that has been isolated from the roots of medicinal plants such as Saposhnikovia divaricata and Peucedanum japonicum.[1][2] This compound, along with other chromones, is of significant interest to the scientific community due to its potential therapeutic properties, including anti-inflammatory and analgesic activities. This technical guide provides a summary of the available spectroscopic data for this compound and outlines the general experimental protocols for its isolation and characterization.

Chemical Structure

Systematic Name: (2R)-2-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(1-hydroxy-1-methylethyl)-5-methoxy-3-methyl-2,3-dihydro-4H-chromen-4-one

Molecular Formula: C₂₁H₂₆O₁₀

Molecular Weight: 438.43 g/mol

Spectroscopic Data

Despite extensive literature searches, detailed, publicly available tables of the ¹H and ¹³C NMR spectroscopic data for this compound could not be located. Several publications report the isolation of this compound, and it is highly probable that the full texts of these articles contain the complete spectroscopic data. However, access to these full-text articles was not possible. Similarly, specific mass spectrometry fragmentation data remains elusive in the available literature.

For researchers requiring this specific data, it is recommended to consult the full text of the following publications:

-

Zhao, B., Yang, X., Yang, X., & Zhang, L. (2010). [Chemical constituents of roots of Saposhnikovia divaricata]. Zhongguo Zhong Yao Za Zhi, 35(12), 1569–1572.

-

A publication by Yabe et al. in Chemical & Pharmaceutical Bulletin (1981) which discusses the characterization of similar compounds.

The following sections provide generalized experimental protocols for the type of spectroscopic analysis typically performed on such compounds.

Experimental Protocols

The following are generalized methodologies for the isolation and spectroscopic analysis of chromone glycosides like this compound, based on standard practices in natural product chemistry.

Isolation of this compound

-

Plant Material Extraction: The dried and powdered roots of Saposhnikovia divaricata or Peucedanum japonicum are typically extracted with a solvent such as methanol or ethanol at room temperature.

-

Solvent Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., ethyl acetate or n-butanol).

-

Chromatographic Separation: The polar fraction is subjected to multiple chromatographic steps for purification. This typically involves:

-

Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase with a gradient elution system (e.g., chloroform-methanol or ethyl acetate-methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 column with a mobile phase such as methanol-water or acetonitrile-water is often employed to yield the pure compound.

-

Spectroscopic Analysis

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (typically 400 MHz or higher).

-

¹H NMR Analysis: This spectrum provides information on the chemical environment of the hydrogen atoms, including their chemical shifts (δ), coupling constants (J), and multiplicities. This is crucial for determining the structure of the aglycone and the sugar moiety.

-

¹³C NMR Analysis: This provides information on the carbon skeleton of the molecule. The chemical shifts of the carbons in the sugar moiety can help identify the type of sugar and its anomeric configuration.

-

2D NMR Analysis:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for establishing the connectivity between the aglycone and the sugar moiety.

-

-

Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

-

Data Acquisition: The mass spectrometer is operated in both positive and negative ion modes to obtain the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry is used to fragment the molecular ion and analyze the resulting daughter ions. The fragmentation pattern provides valuable information about the structure of the aglycone and the sugar unit, as well as the nature of the glycosidic bond. The loss of the sugar moiety (a neutral loss of 162 Da for a hexose) is a characteristic fragmentation for glycosides.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of this compound.

References

Methodological & Application

Application Note: HPLC-UV Quantification of sec-O-Glucosylhamaudol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-O-Glucosylhamaudol is a naturally occurring chromone glucoside found in the roots of Saposhnikovia divaricata (Turcz.) Schischk., commonly known as Fang Feng in traditional Chinese medicine. This compound and its aglycone have garnered interest for their potential therapeutic properties, including anti-inflammatory and analgesic effects. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and phytochemical research. This application note provides a detailed protocol for the quantification of this compound in plant materials using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and acidified water. Detection and quantification are performed by monitoring the UV absorbance at 254 nm, a wavelength at which chromones typically exhibit strong absorbance.[1]

Experimental Protocols

Sample Preparation (from Plant Material)

This protocol is a general guideline for the extraction of this compound from dried and powdered Saposhnikovia divaricata root.

Materials:

-

Dried, powdered Saposhnikovia divaricata root

-

Methanol (HPLC grade)

-

70% Ethanol (v/v) in water (optional)

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 1.0 g of the powdered plant material into a centrifuge tube.

-

Add 20 mL of methanol. Methanol has been shown to be an effective solvent for extracting chromones from this plant matrix.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

-

Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean collection tube.

-

Repeat the extraction (steps 2-6) on the plant residue to ensure complete extraction and combine the supernatants.

-

Evaporate the combined supernatant to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in 10 mL of the HPLC mobile phase.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC-UV Analysis

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Methanol |

| Elution Mode | Isocratic |

| Composition | 60% A : 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C[1] |

| Detection Wavelength | 254 nm[1] |

| Injection Volume | 10 µL |

| Run Time | 20 minutes |

3. Standard Preparation and Calibration

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 to 200 µg/mL.

-

Calibration Curve: Inject each working standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. The linearity of the method should be confirmed by a correlation coefficient (r²) of ≥ 0.999.

Data Presentation: Method Validation Parameters

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound, based on published data for similar chromone glucosides from Saposhnikovia divaricata.

| Parameter | Expected Performance |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.05 - 0.15 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy/Recovery (%) | 98 - 102% |

Visualization of Experimental Workflow and Logical Relationships

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical relationship of the analytical process.

Conclusion

The described HPLC-UV method provides a reliable and accessible approach for the quantification of this compound in plant-derived samples. The protocol is straightforward and employs common laboratory equipment and reagents. Proper method validation should be performed in accordance with institutional or regulatory guidelines to ensure data quality and reliability for specific research or quality control applications.

References

Application Notes and Protocols for Developing a Stable Formulation of sec-O-Glucosylhamaudol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing a stable pharmaceutical formulation of sec-O-Glucosylhamaudol (SOG). The protocols outlined below cover forced degradation studies to identify potential degradation pathways, the development of a stability-indicating analytical method, and strategies for formulation optimization.

Introduction to this compound and its Stability Challenges

This compound is a natural pyranocoumarin glycoside with promising therapeutic properties, including anti-inflammatory and analgesic effects.[1] It has been shown to modulate key signaling pathways, including the µ-opioid receptor, NF-κB, and MAPK pathways. However, like many glycosidic and phenolic compounds, this compound is susceptible to degradation, which can impact its efficacy and safety. Preliminary data suggests that SOG should be stored at 4°C and protected from light, with stock solutions exhibiting limited stability even at low temperatures. Understanding the degradation pathways of SOG is therefore critical for the development of a stable and effective pharmaceutical formulation.

The primary stability concerns for this compound are:

-

Hydrolysis: Cleavage of the O-glycosidic bond, liberating the aglycone (hamaudol) and the glucose moiety. This is a common degradation pathway for glycosides and can be catalyzed by acidic or alkaline conditions.

-

Oxidation: The phenolic hydroxyl groups on the coumarin ring are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or metal ions.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

-

Thermal Degradation: High temperatures can accelerate hydrolysis and oxidation reactions.

Forced Degradation Studies Protocol

Forced degradation studies are essential to identify the likely degradation products and pathways of a drug substance.[2] This information is crucial for developing a stability-indicating analytical method and for designing a stable formulation. The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).

Materials and Equipment

-

This compound (pure standard)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (pH 7.4)

-

HPLC system with a UV/PDA detector

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled oven

-

Photostability chamber

Experimental Workflow for Forced Degradation

Caption: Workflow for the forced degradation study of this compound.

Detailed Protocols for Stress Conditions

2.3.1. Acid Hydrolysis

-

Prepare a 1 mg/mL solution of this compound in methanol.

-

To 1 mL of the SOG solution, add 1 mL of 0.1 M HCl.

-

Keep one set of samples at room temperature and another at 60°C.

-

Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

-

Dilute with the mobile phase to a suitable concentration for HPLC analysis.

2.3.2. Base Hydrolysis

-

Prepare a 1 mg/mL solution of this compound in methanol.

-

To 1 mL of the SOG solution, add 1 mL of 0.1 M NaOH.

-

Keep one set of samples at room temperature and another at 60°C.

-

Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

-

Dilute with the mobile phase for HPLC analysis.

2.3.3. Oxidative Degradation

-

Prepare a 1 mg/mL solution of this compound in methanol.

-

To 1 mL of the SOG solution, add 1 mL of 3% H₂O₂.

-

Keep the samples at room temperature and protected from light.

-

Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Dilute with the mobile phase for HPLC analysis.

2.3.4. Thermal Degradation

-

Solid State: Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 48 hours.

-

Solution State: Prepare a 1 mg/mL solution of this compound in methanol and keep it in an oven at 80°C for 48 hours.

-

At the end of the study period, dissolve the solid sample in methanol and dilute both solid and solution samples with the mobile phase for HPLC analysis.

2.3.5. Photodegradation

-

Expose a solid sample and a 1 mg/mL solution of this compound in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

At the end of the exposure period, analyze the samples by HPLC.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient, free from interference from degradation products, excipients, and other potential impurities.

Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with: A: 0.1% Phosphoric acid in water, B: Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 330 nm (based on UV spectra of pyranocoumarins) |

| Injection Volume | 10 µL |

Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including the following parameters:

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Analyze the stressed samples and check for the separation of the main peak from any degradation peaks.

-

Linearity: Analyze a series of dilutions of the this compound standard to demonstrate a linear relationship between concentration and peak area.

-

Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo formulation.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) on the results.

Formulation Development Strategies

The primary goal of the formulation is to protect this compound from hydrolysis and oxidation. The choice of excipients will be critical to achieving a stable product.

Proposed Formulation Approaches

4.1.1. pH Control and Buffering

-

Rationale: To minimize acid and base-catalyzed hydrolysis of the glycosidic bond. Based on the stability of similar pyranocoumarins, a pH between 4 and 6 is likely to be optimal.

-

Excipients to Evaluate:

-

Citrate buffer (pH 4-6)

-

Acetate buffer (pH 4-5.5)

-

Phosphate buffer (pH 6-8, to be used with caution due to potential catalysis of other reactions)

-

4.1.2. Antioxidants

-

Rationale: To prevent oxidative degradation of the phenolic moieties.

-

Excipients to Evaluate:

-

Ascorbic acid

-

Sodium metabisulfite

-

Butylated hydroxytoluene (BHT) - for lipid-based formulations

-

Tocopherol (Vitamin E) - for lipid-based formulations

-

4.1.3. Chelating Agents

-

Rationale: To sequester trace metal ions that can catalyze oxidative degradation.

-

Excipient to Evaluate:

-

Edetate disodium (EDTA)

-

4.1.4. Solubilizers and Stabilizers

-

Rationale: To improve solubility and provide a stabilizing microenvironment.

-

Excipients to Evaluate:

-

Sugars: Sucrose, Trehalose (can stabilize through water replacement and vitrification in solid formulations).[3]

-

Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the molecule, protecting it from the aqueous environment.

-

Surfactants: Polysorbate 80, Cremophor EL can be used to create micellar formulations that protect the drug.

-

Amino Acids: Glycine and Arginine have been shown to have stabilizing properties.

-

Excipient Compatibility Study Protocol

-

Prepare binary mixtures of this compound with each of the selected excipients in a 1:1 ratio.

-

Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for 4 weeks.

-

Analyze the samples at initial, 2-week, and 4-week time points using the validated stability-indicating HPLC method.

-

Compare the chromatograms of the mixtures with those of the pure drug stored under the same conditions to identify any new degradation products or significant loss of the active ingredient.

Prototype Formulation Development and Stability Testing

Based on the results of the forced degradation and excipient compatibility studies, develop several prototype formulations. A suggested starting point for a liquid formulation is presented in the table below.

| Component | Function | Concentration Range to Evaluate |

| This compound | Active Ingredient | 1 - 10 mg/mL |

| Citrate Buffer (pH 5.0) | Buffering Agent | 20 - 50 mM |

| Ascorbic Acid | Antioxidant | 0.01 - 0.1% w/v |

| Edetate Disodium | Chelating Agent | 0.01 - 0.05% w/v |

| Hydroxypropyl-β-cyclodextrin | Solubilizer/Stabilizer | 5 - 20% w/v |

| Water for Injection | Vehicle | q.s. |

These prototype formulations should be subjected to long-term and accelerated stability studies as per ICH guidelines to determine the optimal formulation and to establish the shelf-life of the product.

Relevant Signaling Pathways

This compound has been reported to exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways. Understanding these pathways is crucial for researchers working on the mechanism of action of this compound.

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

By following these detailed application notes and protocols, researchers and drug development professionals can systematically investigate the stability of this compound and develop a stable, effective, and safe pharmaceutical formulation.

References

- 1. This compound mitigates inflammatory processes and autophagy via p38/JNK MAPK signaling in a rat neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound suppressed inflammatory reaction induced by LPS in RAW264.7 cells through inhibition of NF-κB and MAPKs signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for sec-O-Glucosylhamaudol Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of sec-O-Glucosylhamaudol (SOG), a natural compound with demonstrated analgesic and anti-inflammatory properties, in rat models. The following protocols and data are compiled from preclinical studies and are intended for research purposes.

Overview of this compound (SOG)

This compound is a bioactive flavonoid compound isolated from Saposhnikovia divaricata or Peucedanum japonicum.[1] It has been shown to possess analgesic effects, potentially through its interaction with the μ-opioid receptor and its ability to modulate key signaling pathways involved in inflammation and pain.[1][2] Research indicates that SOG can mitigate inflammatory processes and autophagy by regulating the p38/JNK MAPK and NF-κB signaling pathways.[1][3][4] Furthermore, it has demonstrated inhibitory effects on RANKL-induced osteoclastogenesis by repressing 5-LO and AKT/GSK3β signaling.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound administration in rats.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration | Animal Model | Reference |

| Linear Range in Plasma | 50–8000 ng/mL | Intravenous | Sprague-Dawley Rats | [6] |

| Mean Recovery from Plasma | 74.8–83.7% | Intravenous | Sprague-Dawley Rats | [6] |

| Intra-day Precision | <15% | Intravenous | Sprague-Dawley Rats | [6] |

| Inter-day Precision | <15% | Intravenous | Sprague-Dawley Rats | [6] |

Table 2: Efficacy Data of this compound in Rat Models of Neuropathic Pain

| Parameter | Dosage | Route of Administration | Effect | Animal Model | Reference |

| ED50 (Formalin Test) | 30.3 µg | Intrathecal (single bolus) | Significant reduction in flinching responses | Sprague-Dawley Rats | [7] |

| Paw Withdrawal Threshold (PWT) | 96 µ g/day | Intrathecal (continuous) | Significantly increased PWT | Sprague-Dawley Rats (SNL model) | [1] |

| Paw Withdrawal Threshold (PWT) | 192 µ g/day | Intrathecal (continuous) | Significantly increased PWT | Sprague-Dawley Rats (SNL model) | [1] |

Experimental Protocols

Preparation of this compound for Administration

Materials:

-

This compound (SOG) powder (>95% purity)

-

Dimethylsulfoxide (DMSO)

-

Saline (0.9% NaCl)

-

PEG300

-

Tween-80

-

Corn Oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol for Intrathecal Administration (Neuropathic Pain Model): [1][7]

-

To prepare a stock solution, dissolve SOG powder in 60% or 70% DMSO.[1][7]

-

For a study on neuropathic pain, diluted solutions of SOG were prepared at 16 and 32 μg/μL after dissolving in 70% DMSO.[1]

-

Vortex the solution thoroughly to ensure complete dissolution. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

-

The final solution should be clear.

Alternative Solvent Formulations (General Use): [2]

-

Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

-

Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).

-

Protocol 3: 10% DMSO, 90% Corn Oil.

Intrathecal Administration of this compound in Rats

This protocol is adapted from studies investigating the analgesic effects of SOG in a spinal nerve ligation (SNL)-induced neuropathic pain model.[1]

Animal Model:

-

Male Sprague-Dawley rats (225-250 g) are commonly used.[7]

Procedure:

A. Single Bolus Intrathecal Injection: [7]

-

Anesthetize the rats according to approved institutional protocols.

-

Implant a polyethylene catheter (PE-5) into the intrathecal space via the cisterna magna, advancing it caudally by approximately 8.5 cm to reach the lumbar enlargement.[7]

-

Allow the rats to recover from surgery.

-

For drug administration, restrain the rat and connect a Hamilton syringe pump to the externalized catheter.

-

Administer the desired dose of SOG (e.g., 10, 30, 60, or 100 µg) in a volume of 10 µL, followed by a 10 µL saline flush to ensure complete delivery.[7]

B. Continuous Intrathecal Infusion via Osmotic Pump: [1]

-

Prepare the SOG solution at the desired concentration (e.g., 16 µg/µL for a 96 µ g/day dose with a pump rate of 0.25 µL/hr).[1]

-

Fill an osmotic pump with the prepared SOG solution.

-

Anesthetize the rat and implant the osmotic pump subcutaneously in the dorsal region.

-

Connect the pump to an intrathecal catheter, with the tip positioned at the lumbar enlargement of the spinal cord.

-

The pump will deliver a continuous infusion of SOG for the specified duration (e.g., 2 weeks).[1]

Intravenous Administration of this compound in Rats

This protocol is based on a pharmacokinetic study of SOG.[6]

Animal Model:

-

Sprague-Dawley rats.

Procedure:

-

Prepare the SOG solution for intravenous administration. A study successfully applied this method with a 2.5 mg/kg dose.[6]

-

Administer the SOG solution via the lateral tail vein.

-

Collect blood samples at predetermined time points to determine the plasma concentration of SOG.

Signaling Pathways and Experimental Workflows

Signaling Pathway of SOG in Neuropathic Pain

The following diagram illustrates the proposed signaling pathway through which this compound alleviates neuropathic pain by inhibiting inflammatory processes and autophagy.[1][3]

Signaling Pathway of SOG in Osteoclastogenesis

This diagram shows the inhibitory effect of this compound on RANKL-induced osteoclastogenesis.[5]

Experimental Workflow for Efficacy Study in a Neuropathic Pain Model

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rat model of neuropathic pain.[1]

References

- 1. This compound mitigates inflammatory processes and autophagy via p38/JNK MAPK signaling in a rat neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound mitigates inflammatory processes and autophagy via p38/JNK MAPK signaling in a rat neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound mitigates inflammatory processes and autophagy via p38/JNK MAPK signaling in a rat neuropathic pain model -The Korean Journal of Pain | Korea Science [koreascience.kr]

- 5. This compound Inhibits RANKL-Induced Osteoclastogenesis by Repressing 5-LO and AKT/GSK3β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of this compound in rat plasma by gradient elution liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epain.org [epain.org]

Measuring the Cytokine Inhibitory Potential of sec-O-Glucosylhamaudol

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

sec-O-Glucosylhamaudol (SOGH) is a bioactive flavonoid compound that has demonstrated significant anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to effectively measure the inhibitory effects of SOGH on the production of pro-inflammatory cytokines. The primary mechanism of action for SOGH involves the suppression of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the expression and secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][3][4][5][6]